molecular formula C15H11ClF3N3O2 B2796616 N-(4-chlorophenyl)-N'-methyl-2-nitro-4-(trifluoromethyl)benzenecarboximidamide CAS No. 303149-67-9

N-(4-chlorophenyl)-N'-methyl-2-nitro-4-(trifluoromethyl)benzenecarboximidamide

Cat. No.: B2796616
CAS No.: 303149-67-9
M. Wt: 357.72
InChI Key: XBWHGNQPCBWHPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-N’-methyl-2-nitro-4-(trifluoromethyl)benzenecarboximidamide is a complex organic compound characterized by the presence of a chlorophenyl group, a nitro group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N’-methyl-2-nitro-4-(trifluoromethyl)benzenecarboximidamide typically involves multiple steps, starting with the preparation of intermediate compounds. . The final step involves the formation of the carboximidamide group through a condensation reaction with appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N’-methyl-2-nitro-4-(trifluoromethyl)benzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

N-(4-chlorophenyl)-N’-methyl-2-nitro-4-(trifluoromethyl)benzenecarboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N’-methyl-2-nitro-4-(trifluoromethyl)benzenecarboximidamide involves its interaction with specific molecular targets. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its cellular uptake.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-N’-methyl-2-nitro-4-(trifluoromethyl)benzenecarboximidamide
  • N-(4-fluorophenyl)-N’-methyl-2-nitro-4-(trifluoromethyl)benzenecarboximidamide

Uniqueness

N-(4-chlorophenyl)-N’-methyl-2-nitro-4-(trifluoromethyl)benzenecarboximidamide is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties compared to its bromine and fluorine analogs

Properties

IUPAC Name

N-(4-chlorophenyl)-N'-methyl-2-nitro-4-(trifluoromethyl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3N3O2/c1-20-14(21-11-5-3-10(16)4-6-11)12-7-2-9(15(17,18)19)8-13(12)22(23)24/h2-8H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWHGNQPCBWHPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-])NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.